Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate

ATP-citrate lyase metabolic disease enzyme inhibition

Researchers studying ATP-citrate lyase (ACLY) in metabolic disease often face off-target effects from generic coumarins. This compound offers a defined ACLY inhibition profile (Ki=2900 nM) distinct from 7-hydroxy or 7-methoxy analogs. • Specific ACLY inhibitor validated for lipid synthesis & cancer metabolism research • Methyl ester enables efficient derivatization to hydrazides/amides for library synthesis • Benchmark antiproliferative activity (MCF7 IC50=28±3 µM) for SAR-guided optimization Supplied with batch-specific QC documentation.

Molecular Formula C12H10O5
Molecular Weight 234.20 g/mol
Cat. No. B5829298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl ((2-oxo-2H-chromen-7-yl)oxy)acetate
Molecular FormulaC12H10O5
Molecular Weight234.20 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=CC2=C(C=C1)C=CC(=O)O2
InChIInChI=1S/C12H10O5/c1-15-12(14)7-16-9-4-2-8-3-5-11(13)17-10(8)6-9/h2-6H,7H2,1H3
InChIKeyUYDZWFSXXOLEBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate: Properties & Procurement


Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate (CAS 24416-76-0) is a synthetic coumarin derivative with a molecular formula of C12H10O5 and a molecular weight of 234.2 g/mol . It is primarily utilized as a versatile intermediate in medicinal chemistry and biochemical research due to its coumarin core, which serves as a scaffold for developing bioactive compounds with antimicrobial, antioxidant, and anticancer properties . The compound is typically synthesized via esterification of 7-hydroxycoumarin with methyl bromoacetate , and it is commercially available with a purity specification of 95% or higher [1]. Its structural features, including the 7-position ether linkage and methyl ester group, confer distinct reactivity and biological profiles compared to other coumarin analogs.

Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate: Why Substitution Fails


Simple substitution of methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate with other coumarin derivatives like 7-hydroxycoumarin or 7-methoxycoumarin is not scientifically sound due to significant differences in biological activity and chemical reactivity. While 7-hydroxycoumarin (umbelliferone) exhibits antiamoebic activity with an IC50 of 6.38 μM/ml [1], its methoxy analog shows reduced potency (IC50 = 8.92 μM/ml) [1], underscoring the critical role of the 7-position substituent. The target compound's methyl ester group introduces distinct physicochemical properties that influence solubility, membrane permeability, and target engagement, which cannot be replicated by simpler analogs. Furthermore, the compound's specific inhibition of ATP-citrate lyase (Ki = 2900 nM) [2] is a unique bioactivity not observed in many related coumarins, making it a specialized tool for metabolic research. These quantitative and qualitative differences mandate the selection of this precise compound for applications where specific reactivity or bioactivity is required.

Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate: Differentiation Evidence


ATP-Citrate Lyase Inhibition

Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate exhibits a specific inhibitory activity against rat ATP-citrate lyase with a Ki value of 2900 nM [1]. This target engagement is distinct from that of common coumarin analogs like 7-hydroxycoumarin, which primarily act as CYP2A6 inhibitors [2]. The activity was determined using a maleate dehydrogenase-coupled assay measuring the reduction of oxaloacetate by NADH [1].

ATP-citrate lyase metabolic disease enzyme inhibition

Antiproliferative Activity in MCF7 Cells

The compound has been assessed for antiproliferative activity against human MCF7 breast cancer cells, with an IC50 value of 28 ± 3 µM [1]. This activity is moderate compared to more potent coumarin derivatives like 7-hydroxycoumarin analog 6h (IC50 ≤ 5.5 μM) [2], but it highlights the influence of the 7-substituent on cytotoxic potency. The assay was performed using the MTT method after 72 hours of exposure [1].

anticancer cytotoxicity MCF7

Enhanced Synthetic Utility

Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate serves as a superior intermediate for synthesizing diverse bioactive molecules compared to its ethyl ester counterpart, ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate. The methyl ester is more reactive in transesterification and amidation reactions, enabling efficient conversion to hydrazides and other derivatives [1]. For instance, ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate is commonly used to produce acetohydrazides [2], but the methyl ester's higher electrophilicity accelerates these reactions, reducing synthesis time and improving yields.

synthetic intermediate coumarin derivative chemical synthesis

Fluorescent Probe Potential

The 7-alkoxy substituent in methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate shares structural similarities with 7-aryloxycoumarins, which are known to be non-fluorescent but can be dearylated by hydroxyl radicals to release highly fluorescent 7-hydroxycoumarin [1]. This property enables the development of selective fluorescent probes for detecting reactive oxygen species (ROS). Unlike 7-hydroxycoumarin, which is inherently fluorescent and pH-sensitive [2], the target compound's methyl ester group can be further modified to create 'caged' fluorophores that are activated only under specific biological conditions, reducing background signal.

fluorescent probe reactive oxygen species coumarin

Predicted Bioactivity Spectrum

Computational prediction using the PASS (Prediction of Activity Spectra for Substances) tool indicates that methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate possesses a high probability of lipid metabolism regulation (Pa = 0.999) and angiogenesis stimulation (Pa = 0.995) [1]. These predictions contrast with those for 7-hydroxycoumarin, which shows a different activity profile emphasizing antineoplastic and antifungal properties [1]. The predicted activities provide a rational basis for prioritizing this compound in specific disease models.

in silico prediction PASS multitarget activity

Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate: Application Scenarios


ATP-Citrate Lyase Inhibition

Given its specific inhibitory activity against ATP-citrate lyase (Ki = 2900 nM) [1], methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate is best utilized in metabolic disease research, particularly in studies of lipid synthesis, obesity, and cancer metabolism. Its unique target engagement profile, distinct from other coumarins, makes it a valuable chemical probe for investigating the role of ATP-citrate lyase in cellular metabolism and for validating this enzyme as a therapeutic target.

Coumarin-Based Library Synthesis

The methyl ester group's enhanced reactivity makes this compound an ideal starting material for synthesizing diverse coumarin derivatives [2]. It is particularly suitable for high-throughput synthesis of compound libraries where rapid conversion to hydrazides, amides, and other functional groups is required. This efficiency reduces synthetic steps and improves overall yield, making it a cost-effective choice for medicinal chemistry programs.

Turn-On Fluorescent Probes for ROS

As a non-fluorescent precursor that can be modified to release a fluorescent signal upon specific cleavage [3], methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate is well-suited for developing selective fluorescent probes. This application is particularly relevant in biomedical research for imaging reactive oxygen species in live cells and tissues, where low background and high signal-to-noise ratio are critical.

Anticancer SAR Studies

The compound's moderate antiproliferative activity against MCF7 cells (IC50 = 28 ± 3 µM) [4] provides a valuable baseline for SAR studies. By systematically modifying the methyl ester group and other substituents, researchers can map the structural features that enhance or reduce cytotoxicity, guiding the rational design of more potent anticancer agents. This makes it a key reference compound in the optimization of coumarin-based chemotherapeutics.

Technical Documentation Hub

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